

Spectroscopic Profile of 5-bromo-N-cyclopropylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name:	5-bromo-N-cyclopropylpyridin-2-amine
Cat. No.:	B1285421

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-bromo-N-cyclopropylpyridin-2-amine**, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and the methodologies for their acquisition.

Introduction

5-bromo-N-cyclopropylpyridin-2-amine (CAS No. 885266-96-6) is a substituted aminopyridine derivative.^[1] Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthetic chemistry and drug design. This guide presents a summary of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for **5-bromo-N-cyclopropylpyridin-2-amine**, the following data tables are based on established spectroscopic principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-bromo-N-cyclopropylpyridin-2-amine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	H-6 (Pyridine)
~7.5	dd	1H	H-4 (Pyridine)
~6.5	d	1H	H-3 (Pyridine)
~5.5	br s	1H	N-H
~2.6	m	1H	CH (Cyclopropyl)
~0.8	m	2H	CH ₂ (Cyclopropyl)
~0.5	m	2H	CH ₂ (Cyclopropyl)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-bromo-N-cyclopropylpyridin-2-amine**

Chemical Shift (δ , ppm)	Assignment
~158	C-2 (Pyridine)
~148	C-6 (Pyridine)
~140	C-4 (Pyridine)
~110	C-3 (Pyridine)
~108	C-5 (Pyridine)
~24	CH (Cyclopropyl)
~7	CH ₂ (Cyclopropyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For a secondary aromatic amine like **5-bromo-N-cyclopropylpyridin-2-amine**, characteristic absorption bands are expected.[2]

Table 3: Predicted IR Absorption Bands for **5-bromo-N-cyclopropylpyridin-2-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium	N-H stretch
3100-3000	Medium-Weak	Aromatic C-H stretch
2950-2850	Medium-Weak	Aliphatic C-H stretch (cyclopropyl)
~1600	Strong	C=C stretch (aromatic ring)
~1500	Strong	C=N stretch (aromatic ring)
1335-1250	Strong	Aromatic C-N stretch
910-665	Strong, Broad	N-H wag
Below 800	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. The presence of a bromine atom will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for **5-bromo-N-cyclopropylpyridin-2-amine**

m/z	Interpretation
213/215	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
134	[M - Br] ⁺
106	[M - Br - C ₂ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Methodology:

- Sample Preparation: Dissolve 10-20 mg of **5-bromo-N-cyclopropylpyridin-2-amine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.^[3] Ensure the sample is fully dissolved.
- Instrument Setup: The spectra should be recorded on a 400 MHz or 500 MHz NMR spectrometer.^[4]
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H NMR spectrum.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

- Background Scan: Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of solid **5-bromo-N-cyclopropylpyridin-2-amine** onto the center of the ATR crystal.
- Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added.[5]
- Data Processing: The resulting spectrum should be baseline corrected.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

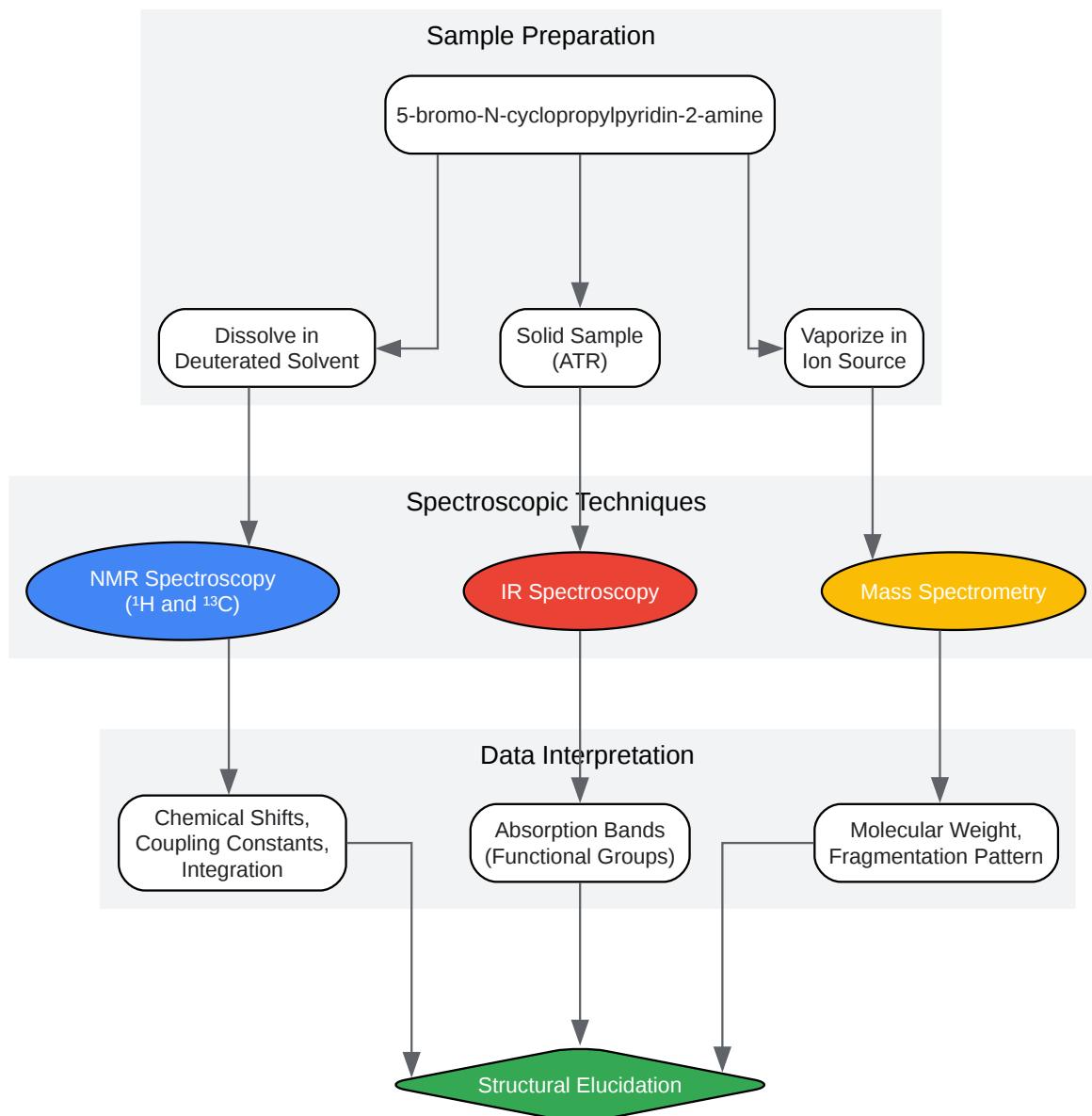
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized in the ion source.[6]
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[8]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

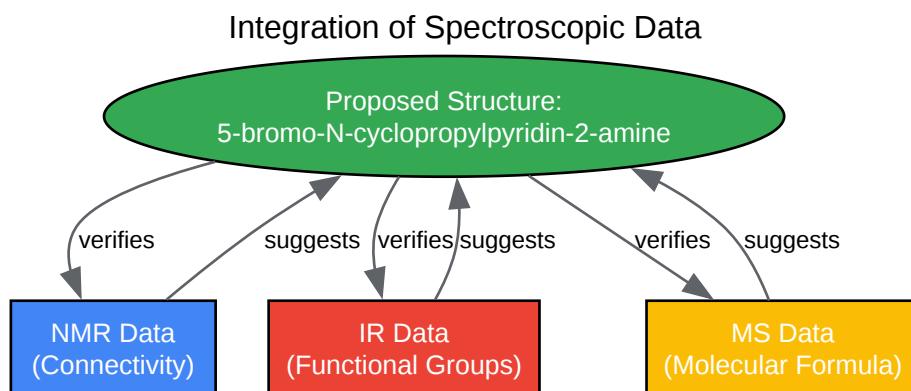
Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationships between the different techniques.

Spectroscopic Analysis Workflow

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Caption: Workflow for the spectroscopic analysis of **5-bromo-N-cyclopropylpyridin-2-amine**.

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Caption: Interrelationship of spectroscopic data for structural confirmation.

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